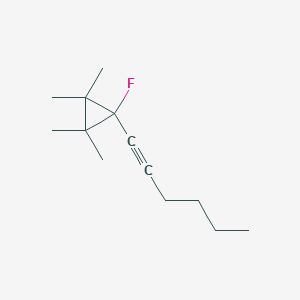![molecular formula C16H25NO B12591082 3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol CAS No. 873071-69-3](/img/structure/B12591082.png)
3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol is an organic compound with a complex structure that includes a cyclohexyl ring, a dimethylaminoethyl group, and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the dimethylaminoethyl group. Common synthetic routes include:
Cyclohexyl Ring Formation: The cyclohexyl ring can be synthesized through hydrogenation of benzene or other aromatic compounds.
Introduction of Dimethylaminoethyl Group: This step often involves the reaction of cyclohexyl derivatives with dimethylaminoethyl chloride under basic conditions.
Phenol Group Addition:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions, particularly at the cyclohexyl ring.
Substitution: Both the phenol and dimethylaminoethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction of the cyclohexyl ring can produce various cyclohexane derivatives.
Aplicaciones Científicas De Investigación
3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its analgesic and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, its analgesic properties may be attributed to its interaction with pain receptors and inhibition of pain signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-{2-(Dimethylamino)ethoxy}ethanol: This compound shares the dimethylaminoethyl group but has different functional groups and properties.
Cyclohexylphenol Derivatives: Compounds with similar cyclohexyl and phenol structures but different substituents.
Uniqueness
3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
873071-69-3 |
|---|---|
Fórmula molecular |
C16H25NO |
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
3-[(1R,2R)-2-[2-(dimethylamino)ethyl]cyclohexyl]phenol |
InChI |
InChI=1S/C16H25NO/c1-17(2)11-10-13-6-3-4-9-16(13)14-7-5-8-15(18)12-14/h5,7-8,12-13,16,18H,3-4,6,9-11H2,1-2H3/t13-,16-/m1/s1 |
Clave InChI |
ZBUBDEGRONRHDZ-CZUORRHYSA-N |
SMILES isomérico |
CN(C)CC[C@H]1CCCC[C@H]1C2=CC(=CC=C2)O |
SMILES canónico |
CN(C)CCC1CCCCC1C2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


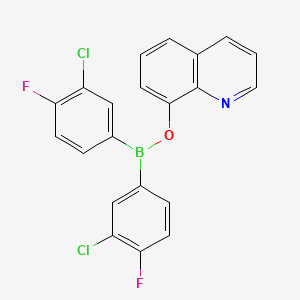
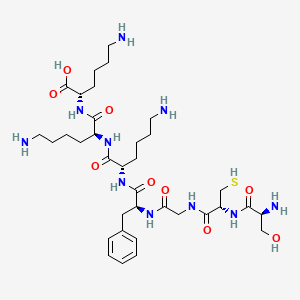
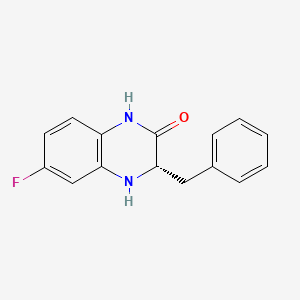
![1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene](/img/structure/B12591029.png)
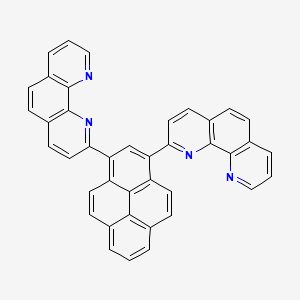
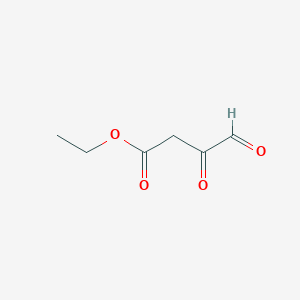
![N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide](/img/structure/B12591046.png)
![6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12591058.png)
![Pyridine, 2-[[1-(3,3-dimethylcyclopentyl)-1-(phenylsulfonyl)ethyl]thio]-](/img/structure/B12591063.png)
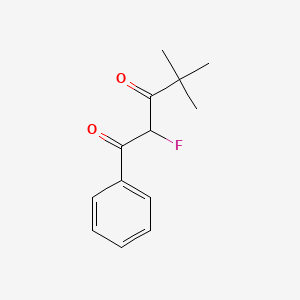
![Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12591071.png)

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene)](/img/structure/B12591076.png)
